molecular formula C12H9N3 B13823550 5-(1H-imidazol-2-yl)quinoline CAS No. 31990-82-6

5-(1H-imidazol-2-yl)quinoline

Cat. No.: B13823550
CAS No.: 31990-82-6
M. Wt: 195.22 g/mol
InChI Key: BBPPSGCJMAJRBK-UHFFFAOYSA-N
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Description

5-(1H-imidazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The imidazole ring is known for its biological activity, while the quinoline ring is a common motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-imidazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzylamine with glyoxal, followed by cyclization to form the imidazole ring. Another approach involves the reaction of 2-aminobenzylamine with formamide under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

5-(1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-2-yl)quinoline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The quinoline ring can intercalate with DNA, leading to potential anticancer effects by inhibiting DNA replication .

Comparison with Similar Compounds

  • 2-(1H-imidazol-2-yl)quinoline
  • 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
  • 1H-benzo[d]imidazol-2-yl)quinoline

Comparison: 5-(1H-imidazol-2-yl)quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other imidazole-quinoline derivatives, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

CAS No.

31990-82-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)quinoline

InChI

InChI=1S/C12H9N3/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-8H,(H,14,15)

InChI Key

BBPPSGCJMAJRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NC=CN3

Origin of Product

United States

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